molecular formula C14H13ClN2O2 B6195979 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2703780-82-7

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6195979
CAS No.: 2703780-82-7
M. Wt: 276.7
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Description

3-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The cyclopropylmethyl group can be introduced through subsequent functional group transformations, such as alkylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or other derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-carboxylic acid

  • 3-(4-chlorophenyl)-1-propyl-1H-pyrazole-4-carboxylic acid

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Properties

CAS No.

2703780-82-7

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.7

Purity

95

Origin of Product

United States

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